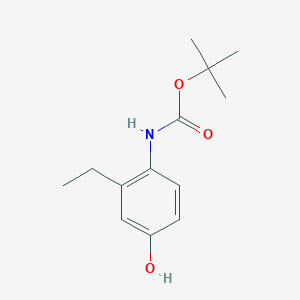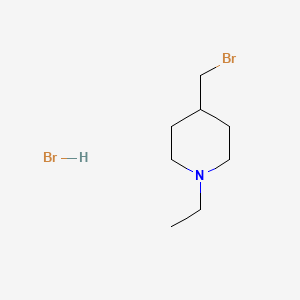
4-(Bromomethyl)-1-ethylpiperidinehydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-1-ethylpiperidinehydrobromide is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromomethyl group attached to the piperidine ring, which is further substituted with an ethyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-ethylpiperidinehydrobromide typically involves the bromination of 1-ethylpiperidine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in a suitable solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The bromination reaction is conducted in a pipeline reactor with controlled temperature and illumination to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-ethylpiperidinehydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding piperidine N-oxides.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products
Nucleophilic Substitution: Substituted piperidine derivatives.
Oxidation: Piperidine N-oxides.
Reduction: 1-ethylpiperidine.
Scientific Research Applications
4-(Bromomethyl)-1-ethylpiperidinehydrobromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-ethylpiperidinehydrobromide involves the formation of reactive intermediates through nucleophilic substitution or radical reactions. The bromomethyl group acts as a leaving group, facilitating the formation of new chemical bonds. The compound can interact with various molecular targets, including enzymes and receptors, through covalent modification or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
3,4-Bis(bromomethyl)furazan: Employed in the synthesis of heterocyclic compounds.
Methyl 4-(bromomethyl)benzoate: Utilized in the preparation of potential anti-HIV agents.
Uniqueness
4-(Bromomethyl)-1-ethylpiperidinehydrobromide is unique due to its piperidine ring structure, which imparts specific chemical properties and reactivity. The presence of both bromomethyl and ethyl groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and research applications.
Properties
Molecular Formula |
C8H17Br2N |
|---|---|
Molecular Weight |
287.04 g/mol |
IUPAC Name |
4-(bromomethyl)-1-ethylpiperidine;hydrobromide |
InChI |
InChI=1S/C8H16BrN.BrH/c1-2-10-5-3-8(7-9)4-6-10;/h8H,2-7H2,1H3;1H |
InChI Key |
GPTJNDJMVMELJB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)CBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


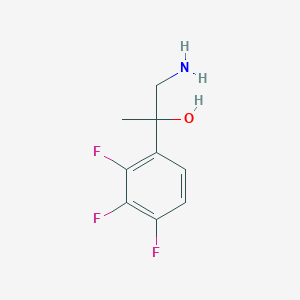
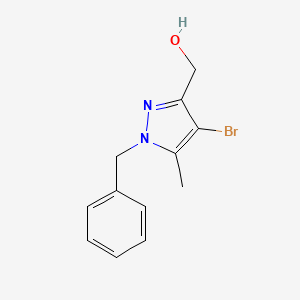
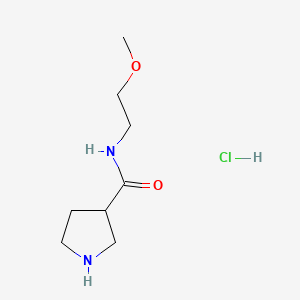

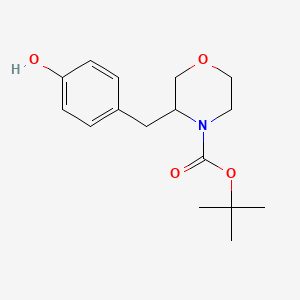
![1,3-diethyl2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate](/img/structure/B13551849.png)


![Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13551872.png)
![Tert-butyl 1,1-dichloro-2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate](/img/structure/B13551880.png)
![Tert-butyl 7-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13551882.png)
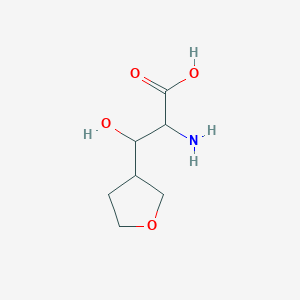
![(1R,2S)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13551891.png)
